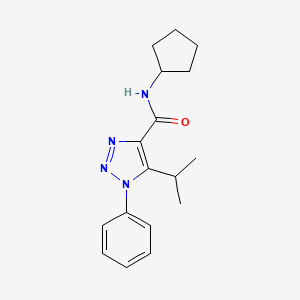
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CPIPT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,3-triazoles, which have been widely used in medicinal chemistry due to their diverse biological activities. CPIPT has been shown to exhibit specific binding properties towards a protein called NLRP3, which is involved in the inflammatory response.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are primarily utilized in the field of organic synthesis. These compounds, particularly the 1,2,3-triazole derivatives, are involved in various chemical transformations. For instance, they are used in cycloaddition reactions, where they react with different compounds to form complex structures such as quinolinecarboxylic acids and [1,2,4] triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their role in creating novel organic compounds with potential applications in medicinal chemistry and materials science (Pokhodylo et al., 2009).
Biological Activities
1,2,3-triazole derivatives exhibit a wide spectrum of biological activities. They are recognized for their antimicrobial properties, showing effectiveness against both bacterial and fungal pathogens. Compounds such as 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrate selective antibacterial and antifungal actions, indicating their potential use in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Properties
Some 1,2,3-triazole derivatives have shown notable cytotoxic effects on cancer cell cultures. Derivatives synthesized from 4-phenyl-1,2,4-triazol-3-ylthioacetohydrazide, for instance, have demonstrated significant cytotoxicity against human melanoma, breast cancer, and pancreatic cancer cell lines. This suggests their potential application in cancer therapy, especially as these compounds exhibit selective toxicity towards cancer cells over normal cells, indicating a possible role in targeted cancer treatment (Šermukšnytė et al., 2022).
Material Science and Energetic Compounds
1,2,3-triazole derivatives also find applications in material science. For instance, they are involved in the synthesis of nitrogen-rich energetic compounds, highlighting their potential use in designing new materials with high nitrogen content. These compounds are characterized by their stability and specific physical properties, which could be valuable in various industrial applications (Qin et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYUJDMXZGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


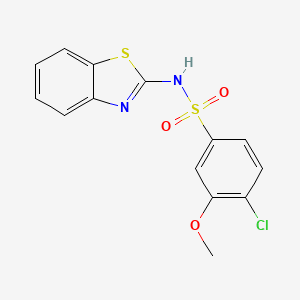
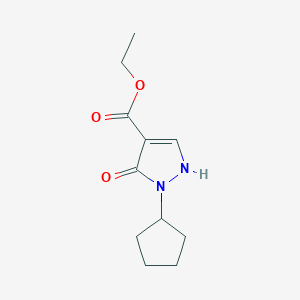
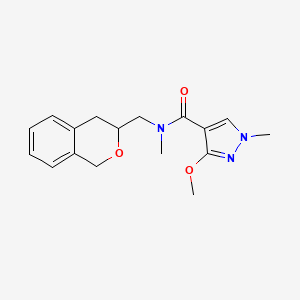

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)
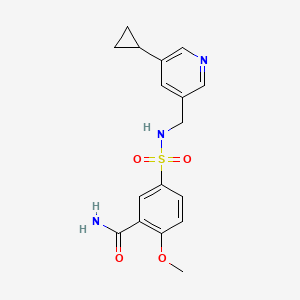
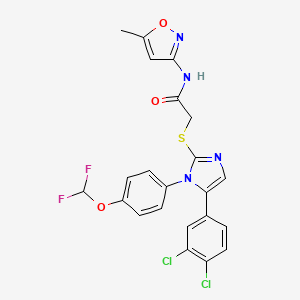
![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
amine](/img/structure/B2795793.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
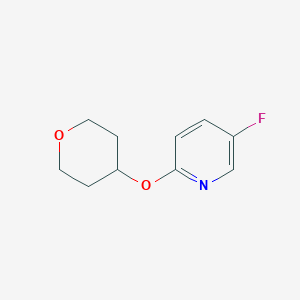

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)